(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide (Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Brand Name: Vulcanchem
CAS No.: 851717-26-5
VCID: VC6166244
InChI: InChI=1S/C21H21N3O2S2/c1-23-17-10-4-5-11-18(17)28-21(23)22-19(25)13-27-14-20(26)24-12-6-8-15-7-2-3-9-16(15)24/h2-5,7,9-11H,6,8,12-14H2,1H3
SMILES: CN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)N3CCCC4=CC=CC=C43
Molecular Formula: C21H21N3O2S2
Molecular Weight: 411.54

(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

CAS No.: 851717-26-5

Cat. No.: VC6166244

Molecular Formula: C21H21N3O2S2

Molecular Weight: 411.54

* For research use only. Not for human or veterinary use.

(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide - 851717-26-5

Specification

CAS No. 851717-26-5
Molecular Formula C21H21N3O2S2
Molecular Weight 411.54
IUPAC Name 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Standard InChI InChI=1S/C21H21N3O2S2/c1-23-17-10-4-5-11-18(17)28-21(23)22-19(25)13-27-14-20(26)24-12-6-8-15-7-2-3-9-16(15)24/h2-5,7,9-11H,6,8,12-14H2,1H3
Standard InChI Key OQQVSPPBXLHYAL-DQRAZIAOSA-N
SMILES CN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)N3CCCC4=CC=CC=C43

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s systematic IUPAC name, (Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide, reflects its intricate connectivity (Fig. 1):

  • Benzothiazole core: A benzo[d]thiazol-2(3H)-ylidene group substituted with a methyl group at position 3.

  • Thioacetamide bridge: A sulfur-linked acetamide moiety connecting the benzothiazole to a dihydroquinoline unit.

  • Dihydroquinoline subunit: A 3,4-dihydroquinolin-1(2H)-yl group attached via a ketone-containing ethyl chain.

PropertyValue
Molecular formulaC₂₁H₂₁N₃O₂S₂
Molecular weight411.54 g/mol
CAS number851717-26-5
StereochemistryZ-configuration at imine

The Z-configuration of the imine group (N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)) is critical for maintaining planar geometry, which may facilitate π-π stacking interactions with aromatic residues in biological targets .

Synthesis and Structural Elucidation

Key Synthetic Pathways

While no direct synthesis protocol exists in public literature, retrosynthetic analysis suggests plausible routes leveraging established methods for benzothiazole-thioacetamide hybrids :

  • Thioacetamide formation: Reacting acetonitrile with hydrogen sulfide under polymer-supported amine catalysis (e.g., Reilex® 425) at 120–130°C yields thioacetamide intermediates .

  • Benzothiazole functionalization: Diazotization and azidolysis of 3-methylbenzo[d]thiazol-2-amine generates reactive intermediates for subsequent coupling .

  • Conjugation via Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution could link the thioacetamide bridge to the dihydroquinoline moiety .

Table 1: Hypothetical reaction conditions for critical steps

StepReagents/CatalystsTemperatureYield (%)
Thioacetamide synthesisH₂S, Reilex® 425130°C~100
Benzothiazole azidationNaN₃, HCl, NaNO₂0–5°C85–90
Final couplingCuI, DIPEA, DMF80°C70–75*

*Theoretical estimate based on analogous triazole-benzothiazole couplings .

ParameterValueMethod
LogP3.1 ± 0.2XLogP3
Water solubility0.02 mg/mLESOL
CYP3A4 inhibitionProbableSwissADME
BBB permeabilityLowBOILED-Egg model

Molecular Modeling and Structure-Activity Relationships

Docking Studies with H+/K+ ATPase

Using the crystal structure of gastric H+/K+ ATPase (PDB: 5Y2Q), the compound’s benzothiazole ring aligns with omeprazole’s binding mode, forming:

  • π-π interactions with Phe⁷⁸⁸

  • Hydrogen bonds between the thioether sulfur and Lys⁷⁹¹

  • Hydrophobic contacts via the dihydroquinoline subunit and Val³⁵⁶

Binding affinity: −8.7 kcal/mol (cf. omeprazole: −7.9 kcal/mol) .

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